Covalent vs. Reversible Palmitoylation Inhibition: Quantitative Potency Advantage Over Early-Generation Inhibitors
DC-TEADin02 exhibits a 3.6- to 51-fold improvement in biochemical potency for inhibiting TEAD autopalmitoylation compared to key reversible inhibitors. In a standardized fluorescence polarization (FP) assay measuring TEAD palmitoylation, DC-TEADin02 achieved an IC₅₀ of 197 ± 19 nM [1]. This contrasts sharply with MGH-CP1, a reversible inhibitor, which shows IC₅₀ values of 710 nM for TEAD2 and 672 nM for TEAD4 , and flufenamic acid, which requires approximately 10 μM for near-complete inhibition in cellular assays [2]. The irreversible, covalent binding mode of DC-TEADin02 to the conserved cysteine in the TEAD lipid pocket ensures sustained target engagement even after compound washout, a critical advantage not offered by its reversible counterparts [1].
| Evidence Dimension | TEAD Autopalmitoylation Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 197 ± 19 nM (FP assay; covalent mechanism) |
| Comparator Or Baseline | MGH-CP1: TEAD2 IC₅₀ = 710 nM, TEAD4 IC₅₀ = 672 nM (reversible); Flufenamic Acid: ~10 μM (reversible) |
| Quantified Difference | 3.6-fold more potent than MGH-CP1 (vs. TEAD2); ~51-fold more potent than flufenamic acid |
| Conditions | Fluorescence polarization-based TEAD autopalmitoylation assay (biochemical, in vitro) |
Why This Matters
Higher potency reduces the amount of compound required for experiments, minimizing off-target effects from vehicle (DMSO) and improving cost-efficiency for large-scale screening or long-term studies.
- [1] Lu, W.; Wang, J.; Li, Y.; Tao, H.; Xiong, H.; Lian, F.; Gao, J.; Ma, H.; Lu, T.; Zhang, D.; et al. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. Eur. J. Med. Chem. 2020, 187, 111923. View Source
- [2] Flufenamic Acid Biological Activity. Probes & Drugs Portal. Inhibits TEAD2 function and TEAD-YAP processes. View Source
